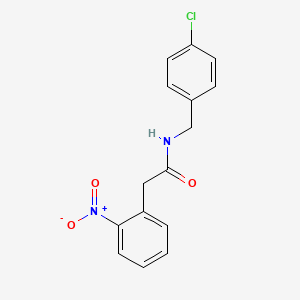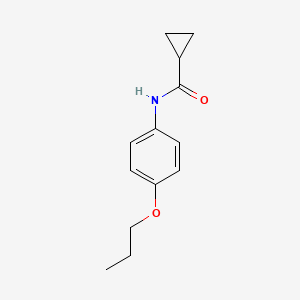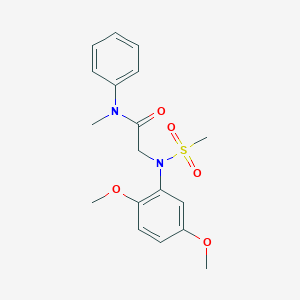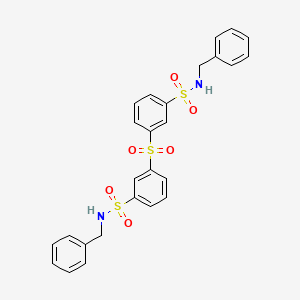
N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including nitration, chlorination, and acetylation processes. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a compound with structural similarities, was achieved through alkylation and nitration steps, indicating a potential pathway for synthesizing compounds with chlorobenzyl and nitrophenyl functionalities (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure analysis of acetanilides reveals important geometric parameters and conformations that can affect their chemical behavior. For example, the conformation of the N—H bond in similar compounds is influenced by substituent groups, which could be relevant for understanding the structural characteristics of N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide (B. Gowda et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be influenced by their functional groups. For example, the presence of nitro and acetamide groups has been shown to affect the reactivity and interactions of similar molecules. These functional groups could undergo various chemical reactions, including reduction and nucleophilic substitution, which are crucial for further functionalization or application of these compounds (Vinutha V. Salian et al., 2017).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure of acetamide derivatives can significantly influence their application in various domains. These properties are often determined by the compound's molecular structure and substituents. Investigations into similar compounds have highlighted the role of intermolecular hydrogen bonding in affecting the compound's physical state and solubility (B. Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of N-(4-chlorobenzyl)-2-(2-nitrophenyl)acetamide, can be inferred from studies on similar molecules. The presence of electron-withdrawing and electron-donating groups within the molecule can affect its nucleophilicity, acidity, and overall chemical stability. For example, the nitro group's presence in similar compounds has been shown to influence their electronic properties and reactivity towards various chemical reactions (P. Jansukra et al., 2021).
Scientific Research Applications
Non-linear Optical Materials
Organic compounds such as N-(3-nitrophenyl)acetamide have been investigated for their potential as non-linear optical materials due to their ability to crystallize in chiral space groups, which is significant for applications in optical switching, modulation, and information processing (Mahalakshmi, Upadhyaya, & Row, 2002).
Molecular Structure Studies
Studies on compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into molecular conformations, highlighting the importance of these structural analyses in understanding the reactivity and interaction of similar molecules in biological systems or as part of more complex chemical syntheses (Gowda et al., 2007).
Solvatochromism and Solvation Effects
Research on N-(4-Methyl-2-nitrophenyl)acetamide explores solvatochromism and the effects of bifurcate hydrogen bonds on IR spectra and dipole moments, which are critical for understanding solvent interactions in various chemical and pharmaceutical processes (Krivoruchka et al., 2004).
Anticancer and Anti-inflammatory Applications
The synthesis of derivatives like 2-(substituted phenoxy) Acetamide Derivatives shows potential anticancer, anti-inflammatory, and analgesic activities. These findings underscore the importance of chemical modifications in developing therapeutic agents with targeted biological activities (Rani et al., 2014).
Analytical Methods for Drug Analysis
Research involving the simultaneous determination of drugs by techniques such as HPTLC illustrates the significance of analytical chemistry in ensuring the quality, safety, and efficacy of pharmaceutical products (Sane & Gadgil, 2002).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-7-5-11(6-8-13)10-17-15(19)9-12-3-1-2-4-14(12)18(20)21/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSXDEGGUDLZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)



![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)
![N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4577750.png)
![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)